molecular formula C15H13N5O2 B15215170 2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile CAS No. 924901-33-7

2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B15215170
CAS No.: 924901-33-7
M. Wt: 295.30 g/mol
InChI Key: DAVBOWSMBAGWFP-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile is a multi-substituted pyridine derivative of high interest in medicinal chemistry and drug discovery research. This compound incorporates several privileged pharmacophores, including a furan ring, a morpholine group, and dicyano and amino substituents on its central pyridine core. Pyridine derivatives are recognized for their wide spectrum of biological activities, with documented examples including antimicrobial, antitumor, antiviral, and anti-inflammatory properties . The morpholine ring, commonly found in bioactive molecules, is known to contribute favorably to a compound's physicochemical properties and pharmacokinetic profile . Similarly, the 3,5-dicyanopyridine scaffold is a structure of interest as an NADH co-enzyme analogue and has been associated with antihistaminic and analgesic activities . This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers exploring potassium channel activators may find this structural class particularly relevant, as related dicyanopyridine derivatives have been investigated as smooth muscle relaxants for potential use in treating conditions like urinary incontinence . Warning: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

924901-33-7

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H13N5O2/c16-8-10-13(12-2-1-5-22-12)11(9-17)15(19-14(10)18)20-3-6-21-7-4-20/h1-2,5H,3-4,6-7H2,(H2,18,19)

InChI Key

DAVBOWSMBAGWFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=CO3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method involves the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The amino and furan groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and furan groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the substituents at the 4- and 6-positions of the pyridine core. Below is a systematic comparison based on synthesis, physicochemical properties, and biological activity:

Key Observations :

  • Synthesis Efficiency : Morpholine-containing analogs are underrepresented in the literature, but piperidine-substituted derivatives (e.g., compound 7c) exhibit moderate yields (63–65%) . Thioether-linked compounds (e.g., 5d, 23) show higher yields (64–89%) due to the stability of sulfur nucleophiles in multi-component reactions .
  • Melting Points : Morpholine’s polarity may lower melting points compared to rigid aromatic substituents (e.g., phenylsulfanyl derivatives melt at 199–249°C) .
Physicochemical Properties
  • Solubility : Morpholine’s ether-oxygen enhances polarity, likely improving aqueous solubility compared to hydrophobic groups like p-tolylthio .
  • Spectroscopic Data : The compound’s $ ^1H $-NMR would show characteristic furan protons (δ 6.7–7.4 ppm) and morpholine’s methylene protons (δ 3.6–4.0 ppm), similar to imidazole derivatives (e.g., compound 12: δ 7.25–8.03 ppm for aromatic protons) .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of a substituted pyridine precursor (e.g., 4-(furan-2-yl)-6-morpholinopyridine derivatives) with cyanating agents like cyanogen bromide or malononitrile under alkaline conditions .
  • Step 2 : Amination via nucleophilic substitution using ammonia or ammonium acetate in refluxing ethanol .
  • Key Reagents : Morpholine for introducing the morpholin-4-yl group, furan-2-carbaldehyde for the furan substitution, and cyanating agents for dicarbonitrile formation.
  • Conditions : Reactions are often carried out in polar aprotic solvents (e.g., DMF) at 80–120°C, with yields optimized via catalytic bases like K₂CO₃ .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Post-synthesis characterization relies on:

Technique Key Data Points Reference
¹H/¹³C NMR - Amino protons (δ 6.5–7.5 ppm, broad singlet)
- Furan protons (δ 6.6–7.4 ppm)
- Morpholine methylenes (δ 3.5–3.7 ppm) .
IR Spectroscopy - CN stretches (2200–2250 cm⁻¹)
- NH₂ bends (1600–1650 cm⁻¹) .
Melting Point Typically 230–235°C (solvent-dependent; ethanol or ethyl acetate recrystallization) .

Basic: What are the primary research applications of this compound?

  • Biological Studies : Pyridine-dicarbonitrile derivatives exhibit anti-HIV, anticancer, and enzyme inhibition activities due to hydrogen bonding with biological targets (e.g., reverse transcriptase) .
  • Material Science : The planar aromatic core and electron-withdrawing cyano groups enable applications in corrosion inhibition (e.g., 97.6% efficiency in HCl media for analogous compounds) .
  • Structural Probes : Used in crystallography to study π-stacking interactions and hydrogen-bonding networks .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Sc(OTf)₃) reduce reaction times and improve regioselectivity in cyanations .
  • Solvent Optimization : Replacing ethanol with DMF increases solubility of intermediates, reducing side-product formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C for analogous pyridines) .
  • Yield Data : Pilot studies report 65–85% yields for similar dicarbonitriles under optimized conditions .

Advanced: How to resolve contradictions between computational modeling and experimental structural data?

  • Validation Strategies :
    • Compare DFT-predicted bond angles/distances with X-ray crystallography data (e.g., using SHELX for refinement) .
    • Analyze puckering parameters for non-planar pyridine rings using Cremer-Pople coordinates .
  • Case Study : Discrepancies in morpholine ring conformation were resolved via Hirshfeld surface analysis, revealing dominant H-bonding over steric effects .

Advanced: What methodologies determine the compound’s mechanism of action in biological systems?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., reverse transcriptase) using fluorogenic substrates .
  • Molecular Docking : Simulate interactions with adenosine receptors (A2B subtype) to identify key binding residues (e.g., Tyr9.48, Glu13.39) .
  • Electrochemical Profiling : Correlate corrosion inhibition efficiency with electron-withdrawing substituent effects via impedance spectroscopy .

Advanced: How do structural modifications impact bioactivity?

  • Substituent Effects :

    Modification Impact on Activity Reference
    Furan → Thiophene Increases lipophilicity, enhancing blood-brain barrier penetration .
    Morpholine → Piperidine Reduces adenosine receptor affinity but improves metabolic stability .
    • Quantitative SAR : EC₅₀ values for A2B receptor agonism drop to 27 nM with imidazole-thioether substituents .

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